An In-depth Technical Guide to the Chemical and Physical Properties of Tiopronin
An In-depth Technical Guide to the Chemical and Physical Properties of Tiopronin
This guide provides a comprehensive overview of the core chemical and physical properties of Tiopronin, tailored for researchers, scientists, and drug development professionals. The information is presented to facilitate easy comparison and further investigation, with detailed experimental methodologies and visual representations of key pathways.
Chemical Identity and Structure
Tiopronin, known chemically as N-(2-sulfanylpropanoyl)glycine, is a thiol-containing drug primarily used in the management of cystinuria.[1] Its structure features a chiral center at the alpha-carbon of the mercaptopropionyl group. The commercially available drug is a racemic mixture.
Table 1: Chemical Identification of Tiopronin
| Identifier | Value |
| IUPAC Name | N-(2-Sulfanylpropanoyl)glycine |
| Systematic IUPAC Name | (2-Sulfanylpropanamido)acetic acid |
| Other Names | 2-mercaptopropionylglycine, α-mercaptopropionylglycine, MPG |
| CAS Number | 1953-02-2 |
| Chemical Formula | C₅H₉NO₃S |
| Molecular Weight | 163.19 g/mol [1][2] |
| SMILES | CC(S)C(=O)NCC(O)=O |
| InChI | InChI=1S/C5H9NO3S/c1-3(10)5(9)6-2-4(7)8/h3,10H,2H2,1H3,(H,6,9)(H,7,8) |
Physicochemical Properties
The physical and chemical properties of Tiopronin are crucial for its formulation, delivery, and mechanism of action.
Table 2: Physicochemical Data for Tiopronin
| Property | Value |
| Appearance | White, opaque crystalline solid |
| Melting Point | 93 to 98 °C (199 to 208 °F; 366 to 371 K)[1] |
| Solubility | Freely soluble in water. Soluble in methanol and DMSO. Very slightly soluble in chloroform and ether. |
| pKa (Acidity) | 3.356[1] |
| log P | -0.674[1] |
Experimental Protocols
This section outlines generalized experimental methodologies for determining the key physicochemical properties of Tiopronin. These protocols are based on standard laboratory practices and information gathered from various sources.
Melting Point Determination
The melting point of Tiopronin can be determined using the capillary method.
Methodology:
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A small amount of finely powdered Tiopronin is packed into a thin-walled capillary tube, sealed at one end.
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The capillary tube is placed in a melting point apparatus, and the temperature is gradually increased.
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The temperature range at which the substance begins to melt and completely liquefies is recorded as the melting point.
Solubility Determination
The solubility of Tiopronin can be determined using the isothermal shake-flask method.
Methodology:
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An excess amount of Tiopronin is added to a known volume of the solvent (e.g., water, methanol, DMSO) in a sealed container.
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The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).
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The suspension is then filtered to remove undissolved solid.
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The concentration of Tiopronin in the saturated solution is determined by a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
pKa Determination
The acid dissociation constant (pKa) of Tiopronin can be determined by potentiometric titration.
Methodology:
-
A known concentration of Tiopronin is dissolved in water.
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The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.
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The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.
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A titration curve is generated by plotting the pH versus the volume of titrant added.
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The pKa is determined from the pH at the half-equivalence point of the titration curve.
Spectroscopic Analysis
Methodology:
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A standard solution of Tiopronin is prepared in a suitable solvent (e.g., water or a buffer solution).
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The UV-Vis spectrum is recorded over a specific wavelength range (e.g., 200-400 nm) using a spectrophotometer.
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The wavelength of maximum absorbance (λmax) is determined. For quantitative analysis, a calibration curve can be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. One study utilized a reaction with Pd2+ to form a complex with an absorbance maximum at 345 nm for indirect determination.[3]
Methodology for ¹H and ¹³C NMR:
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A sample of Tiopronin (typically 5-20 mg for ¹H NMR, and a more concentrated solution for ¹³C NMR) is dissolved in a deuterated solvent (e.g., D₂O or DMSO-d₆).
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The solution is transferred to an NMR tube.
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The NMR spectrum is acquired using a high-resolution NMR spectrometer.
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The chemical shifts, coupling constants, and integration of the peaks are analyzed to confirm the molecular structure. A published protocol for a modified tiopronin molecule involved dissolving ~10 mg of the sample in 1 mL of deuterated water (D₂O) at room temperature and acquiring the ¹H NMR spectrum using a 300 MHz NMR spectrometer with 256 scans.[4]
Methodology (KBr Pellet):
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A small amount of Tiopronin (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg).
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The mixture is pressed into a thin, transparent pellet using a hydraulic press.
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The FTIR spectrum is recorded by passing an infrared beam through the pellet.
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The positions and intensities of the absorption bands are analyzed to identify the functional groups present in the molecule. For tiopronin, the absence of the S-H vibration band around 2565 cm⁻¹ when coordinated to gold nanoparticles indicates deprotonation of the thiol group.[5]
Signaling Pathways and Mechanisms of Action
Mechanism in Cystinuria: Thiol-Disulfide Exchange
The primary therapeutic effect of Tiopronin in cystinuria is due to its ability to increase the solubility of cystine in the urine. This is achieved through a thiol-disulfide exchange reaction. Tiopronin, with its free thiol group, reacts with the disulfide bond of cystine to form a more soluble mixed disulfide of tiopronin-cysteine.[1][2] This reduces the concentration of free cystine in the urine, thereby preventing its precipitation and the formation of kidney stones.
Caption: Mechanism of Tiopronin in Cystinuria.
Antioxidant Activity and HIF-1α Pathway
Tiopronin also exhibits antioxidant properties, which are attributed to its reactive thiol group that can neutralize reactive oxygen species (ROS) and free radicals.[2] This antioxidant activity may contribute to the protection of renal tissues from oxidative damage. Furthermore, Tiopronin has been shown to induce the expression of hypoxia-inducible factor 1α (HIF-1α). Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs) and subsequently targeted for proteasomal degradation by the von Hippel-Lindau (VHL) protein. By inhibiting PHDs, Tiopronin can lead to the stabilization and accumulation of HIF-1α, which then translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of target genes involved in cellular adaptation to hypoxia, such as those promoting angiogenesis and cell survival.
Caption: Tiopronin's Influence on the HIF-1α Signaling Pathway.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Tiopronin? [synapse.patsnap.com]
- 3. Indirect Determination of Tiopronin by UV-Vis Spectrophotometry [qikan.cmes.org]
- 4. Chemical Modification of Tiopronin for Dual Management of Cystinuria and Associated Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
